4-Benzoylbenzonitrile
Overview
Description
4-Benzoylbenzonitrile: is an aromatic organic compound with the molecular formula C14H9NO 4-cyanobenzophenone . This compound is characterized by the presence of a benzoyl group and a nitrile group attached to a benzene ring. It is a white to light yellow crystalline solid with a melting point of 110-114°C .
Mechanism of Action
Target of Action
It’s known that this compound is a benzophenone derivative , and benzophenone derivatives are often used in the synthesis of various pharmaceuticals and organic compounds due to their chemical reactivity .
Mode of Action
It’s known that this compound can be prepared by treating 4-cyanobenzoyl chloride with benzene . Its reduction under electrochemical conditions led to the formation of 4-t-butyl-benzophenone and 1-(4-cyanophenyl)-2,2-dimethyl-1-phenylpropan-1-ol .
Biochemical Pathways
Benzophenone derivatives, in general, are known to interact with various biochemical pathways due to their chemical reactivity .
Pharmacokinetics
The compound’s molecular weight is 20723 g/mol , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
As a benzophenone derivative, it’s known to participate in various chemical reactions, leading to the formation of different compounds .
Action Environment
It’s known that 4-benzoylbenzonitrile is a solid at room temperature and has low solubility in water but can dissolve in many organic solvents such as ethanol, chloroform, and acetic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzoylbenzonitrile can be synthesized through various methods. One common method involves the reaction of 4-cyanobenzoyl chloride with benzene . This reaction typically requires a catalyst and is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, this compound is often produced through the ammoxidation of toluene . This process involves the reaction of toluene with ammonia and oxygen at high temperatures (400-450°C). The resulting product is then purified to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Benzoylbenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium cyanide are often employed.
Major Products:
Oxidation: 4-Benzoylbenzoic acid.
Reduction: 4-Benzoylbenzylamine or 4-Benzoylbenzyl alcohol.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
4-Benzoylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and polymers
Comparison with Similar Compounds
Benzonitrile: A simpler compound with a similar nitrile group but without the benzoyl group.
4-Benzoylbenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-Benzoylbenzylamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness: 4-Benzoylbenzonitrile is unique due to the presence of both a benzoyl and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Properties
IUPAC Name |
4-benzoylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZWJJANSNFQMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164514 | |
Record name | 4-Benzoylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1503-49-7 | |
Record name | 4-Cyanobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1503-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Benzoylbenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001503497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Benzoylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-benzoylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.660 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Benzoylbenzonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD6QK8C72H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of hydroxylic additives like water or ethanol affect the electrochemical reduction of 4-Cyanobenzophenone?
A1: The electrochemical reduction of 4-Cyanobenzophenone involves a two-step process. The first step, a one-electron reduction to form the anion radical, is significantly influenced by the presence of hydroxylic additives like water or ethanol. [] This is due to the formation of hydrogen bonds between the additive and the 4-Cyanobenzophenone anion radical. [] Interestingly, the formation constants for these hydrogen bonds are stronger with protiated additives (e.g., water) compared to deuterated additives (e.g., heavy water). [] This suggests a significant role of proton dynamics in the interaction.
Q2: Can you elaborate on the second step of 4-Cyanobenzophenone reduction in the presence of water?
A2: In the presence of water, the second reduction step of 4-Cyanobenzophenone proceeds through a concerted proton-electron transfer (CPET) mechanism. [] This means that the electron transfer from the electrode to the 4-Cyanobenzophenone anion radical happens simultaneously with a proton transfer from the water molecule (within the hydrogen-bonded complex) to the oxygen atom of the anion radical. [] This CPET mechanism was confirmed by ruling out alternative mechanisms through experimental data. []
Q3: Are there any studies exploring the electrochemical carboxylation of 4-Cyanobenzophenone?
A3: Yes, research has investigated the electrocarboxylation of 4-Cyanobenzophenone using an ionic liquid electrolyte, specifically [Bmpy][NTf2]. [] While the abstract doesn't provide specific details on the results, this research direction highlights the potential for using electrochemistry to introduce carboxyl groups into 4-Cyanobenzophenone, opening avenues for synthesizing novel derivatives.
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